[1-Cyclopropyl-2-(propylthio)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(propylthio)ethyl]methylamine is an organic compound with the molecular formula C(9)H({19})NS This compound features a cyclopropyl group, a propylthio group, and a methylamine group, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclopropyl-2-(propylthio)ethyl]methylamine typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Propylthio Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a propylthiol.
Attachment of the Methylamine Group: The final step generally involves the reductive amination of an intermediate aldehyde or ketone with methylamine under reducing conditions, such as using sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and specific reaction conditions are tailored to maximize the production scale while maintaining product purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl ring, potentially opening it to form linear or branched alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Nucleophiles: Halides, alcohols, or thiols for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Linear or Branched Alkanes: From reduction reactions.
Substituted Amines: From nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic processes.
Biology and Medicine:
Pharmaceuticals: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism by which [1-Cyclopropyl-2-(propylthio)ethyl]methylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and specificity. The propylthio group can participate in redox reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
[1-Cyclopropyl-2-(methylthio)ethyl]methylamine: Similar structure but with a methylthio group instead of a propylthio group.
[1-Cyclopropyl-2-(propylthio)ethyl]ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
Uniqueness:
Structural Features: The combination of a cyclopropyl group, a propylthio group, and a methylamine group is unique, providing distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of [1-Cyclopropyl-2-(propylthio)ethyl]methylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-cyclopropyl-N-methyl-2-propylsulfanylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS/c1-3-6-11-7-9(10-2)8-4-5-8/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNJHADYKLNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C1CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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